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Compound of Interest

Compound Name:
2-Amino-4,5-dihydroxybenzoic

acid

CAS No.: 114874-99-6

Cat. No.: B3045841

Get Quote

Executive Summary & Chemical Identity
4,5-Dihydroxyanthranilic acid (2-amino-4,5-dihydroxybenzoic acid) is a labile, electron-rich

metabolite. Unlike its mono-hydroxylated counterpart (3-HAA) which is central to the

kynurenine pathway in mammals, 4,5-DIAA is predominantly associated with specialized

bacterial secondary metabolism and plant defense compounds.

Accurate detection requires distinguishing it from isobaric impurities and structurally related

anthranilates. This guide recommends Positive Electrospray Ionization (ESI+) as the gold

standard for sensitivity, though Negative mode (ESI-) offers superior selectivity in phenolic-rich

matrices.
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Feature Specification

IUPAC Name 2-Amino-4,5-dihydroxybenzoic acid

Formula C₇H₇NO₄

Exact Mass 169.0375 Da

Precursor Ion (ESI+) m/z 170.045

Precursor Ion (ESI-) m/z 168.030

Key Structural Motif
Catechol (4,5-dihydroxy) fused to an ortho-

amino benzoic acid

Fragmentation Mechanics (ESI+ MS/MS)
The fragmentation of 4,5-DIAA follows a predictable decay driven by the stability of the

aromatic ring and the "ortho effect" between the amine and carboxyl groups.

Primary Fragmentation Pathway
Upon collision-induced dissociation (CID), the protonated precursor (

170) undergoes two competitive primary losses:

Decarboxylation (-CO₂): The most dominant pathway for anthranilic acids. The loss of the

carboxyl group (44 Da) yields a stable dihydroxyaniline cation.

Dehydration (-H₂O): Driven by the interaction between the ortho-amino group and the

carboxyl moiety (ortho effect), or loss from the catechol ring.
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Precursor (

)

Product (

)
Neutral Loss

Mechanism &
Diagnostic Value

170 152 -18 Da (H₂O)

Ortho Effect:

Interaction of -NH₂

and -COOH. High

intensity. Differentiates

from isomers lacking

ortho-substitution.

170 126 -44 Da (CO₂)

Base Peak:

Characteristic of

benzoic acids. Forms

3,4-dihydroxyaniline

ion.

126 109 -17 Da (NH₃)

Secondary

fragmentation of the

aniline product.

Confirms the

presence of a primary

amine.

126 98 -28 Da (CO)

Ring contraction/loss

of carbonyl from the

catechol moiety.

Visualization: Fragmentation Pathway
The following diagram illustrates the causal relationships between the precursor and its

fragments.
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Precursor Ion
[M+H]+ m/z 170

Dehydrated Ion
[M+H-H2O]+ m/z 152

- H2O (18 Da)
(Ortho Effect)

Decarboxylated Ion
[M+H-CO2]+ m/z 126

- CO2 (44 Da)
(Dominant)

Deaminated Ion
[M+H-CO2-NH3]+ m/z 109

- NH3 (17 Da)

Ring Contraction
[M+H-CO2-CO]+ m/z 98

- CO (28 Da)

Click to download full resolution via product page

Figure 1: ESI+ Fragmentation pathway of 4,5-dihydroxyanthranilic acid showing competitive

decarboxylation and dehydration.

Comparative Analysis: 4,5-DIAA vs. Metabolic
Alternatives
To ensure data integrity, researchers must distinguish 4,5-DIAA from related tryptophan

metabolites. The table below contrasts 4,5-DIAA with Anthranilic Acid (AA) and 3-

Hydroxyanthranilic Acid (3-HAA).[1]
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Feature 4,5-DIAA (Target) 3-HAA (Alternative)
Anthranilic Acid

(Reference)

Precursor (

)
170 154 138

Primary Fragment 126 (-CO₂)
136 (-H₂O) / 110 (-

CO₂)
120 (-H₂O) / 94 (-CO₂)

Differentiation Key

+16 Da shift vs 3-

HAA. Presence of

catechol functionality

(susceptible to

oxidation).

Stronger -H₂O loss

due to adjacent -OH

and -COOH (position

3).

Lacks hydroxyl

groups; fragmentation

is purely driven by -

NH₂/-COOH

interaction.

Retention Time (C18)

Early Eluter

(Polar/Hydrophilic).

Elutes before AA.

Intermediate.
Late Eluter (Most

hydrophobic).

Stability

Low. Rapidly oxidizes

to quinone imines

without antioxidants.

Moderate. High.

Expert Insight: While 3-HAA is the standard biomarker for the kynurenine pathway, the

detection of 4,5-DIAA specifically indicates activity in the phenazine biosynthesis pathway

(bacteria) or avenanthramide metabolism (plants). The +16 Da mass shift is diagnostic, but

care must be taken to prevent in-source oxidation which can mimic quinone formation.

Validated Experimental Protocol
This protocol is designed to minimize oxidative degradation, a common source of experimental

error with catechol-containing anthranilates.

Reagents & Preparation[2][3]
Stabilizer: 0.1% Ascorbic Acid or Sodium Metabisulfite (Critical to prevent oxidation of the

4,5-dihydroxy moiety).

Solvent A: Water + 0.1% Formic Acid.
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Solvent B: Acetonitrile + 0.1% Formic Acid.

LC-MS/MS Workflow
Sample Extraction: Extract biological tissue (e.g., oat seeds or bacterial pellet) using cold

80% Methanol containing 0.1% Ascorbic Acid. Centrifuge at 12,000 x g for 10 min at 4°C.

Chromatography:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Flow Rate: 0.3 mL/min.

Gradient: 0-2 min (5% B); 2-10 min (5% -> 40% B); 10-12 min (Wash 95% B). Note: 4,5-

DIAA is polar and will elute early (approx. 2-4 min).

Mass Spectrometry Settings (ESI+):

Capillary Voltage: 3.5 kV.

Gas Temp: 350°C.

MRM Transitions:

Quantifier: 170.0 -> 126.0 (CE: 15 eV).

Qualifier: 170.0 -> 152.0 (CE: 10 eV).

Qualifier: 170.0 -> 109.0 (CE: 25 eV).

Quality Control Check
System Suitability: Inject a standard of 3-HAA (

154) alongside 4,5-DIAA. Ensure baseline resolution (>1.5 min difference) to confirm
chromatographic selectivity.

Blank Check: Monitor

170 in a solvent blank to rule out carryover, as anthranilates can stick to stainless steel lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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